molecular formula C17H22N2O5 B13752127 Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate CAS No. 24180-03-8

Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate

Cat. No.: B13752127
CAS No.: 24180-03-8
M. Wt: 334.4 g/mol
InChI Key: RJJIWRIVTBFLRE-HNNXBMFYSA-N
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Description

Z-SER-OCHO, also known as Carbobenzyloxy-L-serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a building block. The compound has the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol . It is known for its role in the synthesis of various α-amino acids via the β-lactone pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-SER-OCHO can be synthesized through the protection of the hydroxyl group of serine with a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of diphenylphosphoryl azide (DPPA) and triethylamine (TEA) in an organic solvent such as dichloromethane (DCM). The reaction conditions include maintaining the temperature at around 0°C to room temperature .

Industrial Production Methods

Industrial production of Z-SER-OCHO follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Z-SER-OCHO undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of serine, such as serine aldehyde, serine alcohol, and other protected amino acids.

Scientific Research Applications

Z-SER-OCHO has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and the synthesis of α-amino acids.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Z-SER-OCHO involves its role as a protected amino acid derivative. It acts as a substrate in peptide synthesis, where the benzyloxycarbonyl group protects the amino group during the coupling reactions. The protection ensures selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-SER-OCHO is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are crucial .

Properties

CAS No.

24180-03-8

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

(cyclohexylideneamino) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C17H22N2O5/c20-11-15(16(21)24-19-14-9-5-2-6-10-14)18-17(22)23-12-13-7-3-1-4-8-13/h1,3-4,7-8,15,20H,2,5-6,9-12H2,(H,18,22)/t15-/m0/s1

InChI Key

RJJIWRIVTBFLRE-HNNXBMFYSA-N

Isomeric SMILES

C1CCC(=NOC(=O)[C@H](CO)NC(=O)OCC2=CC=CC=C2)CC1

Canonical SMILES

C1CCC(=NOC(=O)C(CO)NC(=O)OCC2=CC=CC=C2)CC1

Origin of Product

United States

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